molecular formula C42H62N6O19 B13840305 Bis-5,6'-[N-(HABA-CBz)] Kanamycin A

Bis-5,6'-[N-(HABA-CBz)] Kanamycin A

Cat. No.: B13840305
M. Wt: 955.0 g/mol
InChI Key: OCVGJXQINKOQMV-BVYGKWFSSA-N
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Description

Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the addition of two N-(HABA-CBz) groups at the 5 and 6’ positions of the Kanamycin A molecule. The molecular formula of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is C42H62N6O19, and it has a molecular weight of 954.97 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves the protection of the amino groups of Kanamycin A followed by the selective acylation at the 5 and 6’ positions. The reaction typically involves the use of benzyl chloroformate (CBz-Cl) and 4-hydroxybenzoic acid (HABA) as reagents. The reaction conditions include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis-5,6’-[N-(HABA-CBz)] Kanamycin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, deprotected Kanamycin A, and substituted derivatives with various functional groups.

Scientific Research Applications

Bis-5,6’-[N-(HABA-CBz)] Kanamycin A has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is unique due to the presence of the N-(HABA-CBz) groups, which enhance its stability and potentially its antibacterial activity. This modification distinguishes it from other aminoglycosides and provides a basis for further research and development.

Properties

Molecular Formula

C42H62N6O19

Molecular Weight

955.0 g/mol

IUPAC Name

benzyl N-[(3R)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate

InChI

InChI=1S/C42H62N6O19/c43-22-15-23(48-38(59)25(51)12-14-46-42(61)63-19-21-9-5-2-6-10-21)36(67-39-31(54)28(44)29(52)27(17-49)65-39)34(57)35(22)66-40-33(56)32(55)30(53)26(64-40)16-47-37(58)24(50)11-13-45-41(60)62-18-20-7-3-1-4-8-20/h1-10,22-36,39-40,49-57H,11-19,43-44H2,(H,45,60)(H,46,61)(H,47,58)(H,48,59)/t22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35+,36-,39+,40+/m0/s1

InChI Key

OCVGJXQINKOQMV-BVYGKWFSSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CNC(=O)[C@@H](CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CNC(=O)C(CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N

Origin of Product

United States

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